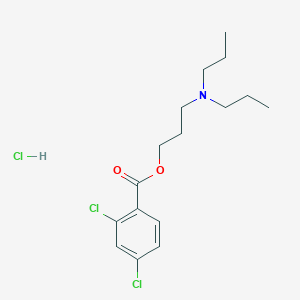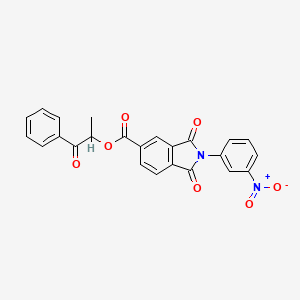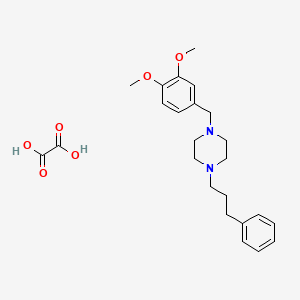![molecular formula C18H12ClN3O3S B3941370 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3941370.png)
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide
描述
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide, also known as NCT-501, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. NCT-501 is a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival.
作用机制
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein TBL1XR1, which is a component of the β-catenin destruction complex. The β-catenin destruction complex plays a critical role in regulating the levels of β-catenin, which is a transcriptional co-activator that activates the expression of genes involved in cell proliferation and survival. By inhibiting the β-catenin destruction complex, this compound stabilizes the levels of β-catenin and suppresses the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical models of cancer. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound suppresses tumor growth and metastasis in several types of cancers. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
实验室实验的优点和局限性
One of the major advantages of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide is its specificity for the Wnt/β-catenin signaling pathway. This compound does not affect other signaling pathways, which reduces the likelihood of off-target effects. Additionally, this compound has been shown to have a favorable toxicity profile in preclinical studies. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosing regimen and potential drug interactions.
未来方向
Several future directions for N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide have been proposed, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in combination with chemotherapy and radiation therapy in cancer patients.
2. Development of novel formulations of this compound to improve its solubility and bioavailability.
3. Investigation of the role of this compound in other diseases, such as inflammatory bowel disease and Alzheimer's disease.
4. Identification of biomarkers that can predict response to this compound therapy.
5. Investigation of the potential of this compound as a radiosensitizer in cancer therapy.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. This compound inhibits the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival. This compound has been shown to have significant biochemical and physiological effects in preclinical models of cancer and has the potential to enhance the efficacy of chemotherapy and radiation therapy. Further studies are needed to determine the optimal dosing regimen and potential drug interactions.
科学研究应用
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. The Wnt/β-catenin signaling pathway has been implicated in the development and progression of several cancers, including colorectal, breast, and liver cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by suppressing the Wnt/β-catenin signaling pathway. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
属性
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-15-10-12(22(24)25)8-9-16(15)20-18(26)21-17(23)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,20,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDCQVUMYLRBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941288.png)

![methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate](/img/structure/B3941296.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]benzamide](/img/structure/B3941299.png)

![4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941314.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3941330.png)

![6-amino-3-(1-naphthyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3941373.png)
![5-methyl-4-{1-[(3-methylbutyl)amino]ethylidene}-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3941377.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3941387.png)
![2-(2-chlorophenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B3941397.png)
